molecular formula C11H16ClNO3 B3027292 Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride CAS No. 1269634-11-8

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

Cat. No. B3027292
CAS RN: 1269634-11-8
M. Wt: 245.70
InChI Key: NVKLERNXNLLGLM-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1269634-11-8 . It has a molecular weight of 245.71 and its IUPAC name is methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride . The compound is typically stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H . This indicates that the compound has a methoxy group (-OCH3) attached to the phenyl ring, an amino group (-NH2) and a carboxylate ester group (-COOCH3) attached to the same carbon atom.


Physical And Chemical Properties Analysis

“Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the current literature.

Scientific Research Applications

  • Chemical Synthesis and Intermediates :

    • Methyl 3-(2,4-dihydroxy-5-methoxyphenyl)propionate and related compounds have been isolated from Morinda citrifolia, highlighting their potential as chemical intermediates in natural product synthesis (Gang-qiang Wang et al., 2011).
    • Synthesis of compounds like 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from related propanones demonstrates the utility of these compounds in producing complex organic molecules (Tan Bin, 2011).
    • The preparation of L-2-Amino-5-arylpentanoic acids, which are constituents in AM-toxins, from related compounds, shows the relevance in toxin and pharmaceutical research (Y. Shimohigashi et al., 1976).
  • Pharmacological Applications :

    • Research on the kinetic resolution of Methyl trans-3-(4-methoxyphenyl)glycidate, a key intermediate in the synthesis of diltiazem hydrochloride, a drug used for heart conditions, highlights its pharmaceutical importance (F. Cantele et al., 2001).
    • Asymmetric reduction of related compounds for the synthesis of diltiazem precursors also underscores their role in drug synthesis (Cheng Chen et al., 2021).
  • Biocatalysis and Biochemical Applications :

    • Research into the biocatalysis of S-3-amino-3-phenylpropionic acid, an intermediate in pharmaceuticals like S-dapoxetine, indicates the biochemical applications of these compounds (Yi Li et al., 2013).
  • Miscellaneous Applications :

    • The study of novel esters and alcohol analogs of the 5-HT1A receptor ligand, including methyl 3-amino-(1H-indol-3-yl) propanoate hydrochloride, for their cardiovascular effects demonstrates diverse applications in medical research (V. Pérez-Alvarez et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLERNXNLLGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

CAS RN

1269634-11-8
Record name Benzenepropanoic acid, β-amino-3-methoxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269634-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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